molecular formula C60H108O8 B1258716 [2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate CAS No. 5960-06-5

[2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate

Cat. No. B1258716
CAS RN: 5960-06-5
M. Wt: 957.5 g/mol
InChI Key: PRXRUNOAOLTIEF-WUOFIQDXSA-N
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Description

Sorbitan trioleate, also known as sorbester P37 or span 85, belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups. Sorbitan trioleate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, sorbitan trioleate is primarily located in the membrane (predicted from logP).

Scientific Research Applications

Epoxidation Reactions

One of the primary scientific applications of the compound involves epoxidation reactions. Researchers Lie Ken Jie and Pasha (1998) demonstrated the epoxidation of the double bond in various fatty esters, including compounds similar to 2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl (E)-octadec-9-enoate. They achieved high yields (85-99%) of the epoxy derivatives, which were then isolated by solvent extraction (Lie Ken Jie & Pasha, 1998).

Synthesis of Oxygenated Fatty Acid Esters

In another study, Pasha and Ahmad (1993) explored the synthesis of oxygenated fatty acid esters from similar compounds. They described various reactions yielding different products, such as oxo fatty esters, and established the structures through chemical derivatization and spectral characterization (Pasha & Ahmad, 1993).

Oxidation Reactions

Oxidation reactions of acetylenic fatty esters were studied by Jie, Pasha, and Alam (1997). They investigated the reaction of methyl undec-10-ynoate with selenium dioxide/tert-butyl hydroperoxide, leading to various oxidized products. Similar processes could apply to the compound , providing insights into potential oxidation pathways (Jie, Pasha, & Alam, 1997).

Nuclear Magnetic Resonance Properties

A study by Lie Ken Jie, Pasha, and Alam (1997) on the nuclear magnetic resonance properties of all geometrical isomers of conjugated linoleic acids, including compounds structurally related to the compound , offers insights into its potential characterization and analysis techniques (Lie Ken Jie, Pasha, & Alam, 1997).

Phase Equilibria in Different Environments

Perko, Knez, and Škerget (2012) researched the phase equilibria of similar compounds in different environments, such as carbon dioxide and sulfur hexafluoride. This study could inform the stability and behavior of the compound in various solvents and conditions (Perko, Knez, & Škerget, 2012).

properties

CAS RN

5960-06-5

Product Name

[2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate

Molecular Formula

C60H108O8

Molecular Weight

957.5 g/mol

IUPAC Name

[2-[4-hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate

InChI

InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-53-55(67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60-59(54(61)52-66-60)68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27+

InChI Key

PRXRUNOAOLTIEF-WUOFIQDXSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

synonyms

Arlacel 85
sorbitan trioleate
Span 85

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate
Reactant of Route 2
[2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate
Reactant of Route 3
[2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate
Reactant of Route 4
[2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate
Reactant of Route 5
Reactant of Route 5
[2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate
Reactant of Route 6
[2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate

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